molecular formula C11H24N2 B13217955 N,N,4-Triethylpiperidin-4-amine

N,N,4-Triethylpiperidin-4-amine

Cat. No.: B13217955
M. Wt: 184.32 g/mol
InChI Key: MSURILWODWCJDC-UHFFFAOYSA-N
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Description

N,N,4-Triethylpiperidin-4-amine (CAS 2060057-56-7) is a chemical compound with the molecular formula C11H24N2 and a molecular weight of 184.32 g/mol . As a tertiary amine derivative of piperidine, it serves as a valuable chemical intermediate and building block in organic synthesis and medicinal chemistry research. Piperidine rings are a common structural motif in pharmaceuticals and biologically active compounds, and modifications with alkyl groups such as ethyl substituents are known to influence the molecule's lipophilicity, basicity, and steric profile . These properties are critical for researchers, particularly in the field of neuroscience, studying structure-activity relationships of ligands that interact with neuronal targets. For instance, related piperidine-4-amine compounds have been extensively investigated for their affinity to monoamine transporter proteins, such as the dopamine (DAT) and norepinephrine (NET) transporters . The specific substitution pattern on the piperidine nitrogen and the 4-position carbon in this compound makes it a structurally interesting scaffold for designing and synthesizing novel molecules for biochemical screening and pharmacological application development. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H24N2

Molecular Weight

184.32 g/mol

IUPAC Name

N,N,4-triethylpiperidin-4-amine

InChI

InChI=1S/C11H24N2/c1-4-11(13(5-2)6-3)7-9-12-10-8-11/h12H,4-10H2,1-3H3

InChI Key

MSURILWODWCJDC-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCNCC1)N(CC)CC

Origin of Product

United States

Preparation Methods

Reductive Amination of 4-Piperidone Derivatives

One of the most common and efficient methods for preparing substituted piperidin-4-amines, including N,N,4-triethylpiperidin-4-amine, involves reductive amination of 4-piperidone derivatives with ethylamine or related amines under catalytic hydrogenation conditions.

  • Process Description :

    • Molten 4-piperidone (or substituted analogs like 2,2,6,6-tetramethyl-4-piperidone) is introduced into a reactor at 40–50°C.
    • Ethylamine is slowly added, typically in liquid form, at 20–40°C, while maintaining the reaction temperature below 60°C by cooling.
    • A hydrogenation catalyst such as platinum or palladium (often supported on carbon or alumina) is added, usually moistened with water (<2% by weight of the reaction mixture).
    • The reactor is flushed with nitrogen, pressurized with hydrogen (10–80 bar), and heated to 40–100°C for reductive amination to proceed.
    • After hydrogen uptake ceases, the mixture is cooled, catalyst is filtered off, and the product is isolated by distillation or crystallization.
  • Advantages :

    • This method allows direct conversion of ketone to the corresponding amine with high selectivity.
    • The process can be carried out solvent-free or with minimal solvent.
    • The reaction conditions are mild and scalable.
  • Considerations :

    • The molar ratio of piperidone to ethylamine can be adjusted; an excess of amine (up to 20%) is often used to drive the reaction.
    • Water content is controlled to avoid side reactions.
    • Catalyst choice and reaction pressure significantly influence yield and purity.

This reductive amination approach is documented in patents related to piperidylamines preparation, which can be adapted for triethyl-substituted derivatives by using ethylamine as the amine source.

Multi-Step Synthesis via Nucleophilic Substitution on Piperidine Derivatives

Another approach involves multi-step synthesis starting from 4-aminopiperidine or protected intermediates, followed by alkylation with ethyl-containing reagents.

  • Typical Steps :

    • Protection of the 4-aminopiperidine nitrogen (e.g., with benzophenone to form N-(diphenylmethylene) derivatives).
    • Alkylation of the protected amine with ethyl-substituted alkyl halides under basic conditions (e.g., NaH or n-BuLi in THF at 0°C to room temperature).
    • Deprotection of the amine group by acid treatment (e.g., 10% HCl aqueous solution).
    • Extraction and purification of the final this compound product.
  • Reaction Conditions :

    • Use of molecular sieves or dehydrating agents to control water content during condensation steps.
    • Catalysts such as BF3·Et2O or TsOH may be employed during protection steps.
    • Reaction times vary from 3 to 10 hours depending on step and scale.
  • Yields and Purity :

    • Intermediate yields for protection and alkylation steps range from 69% to 81%.
    • Final product purity can exceed 95% by GC analysis after recrystallization or distillation.

This method is more complex but allows precise control over substitution patterns and is suitable for derivatives where direct reductive amination is less effective.

Alternative Synthetic Routes and Considerations

  • Use of Ammonia and Hydrogenation :
    Some methods for related piperidine derivatives involve excess ammonia and hydrogen under high pressure (50–500 bar) and elevated temperatures (120–220°C) to suppress side reactions and improve yields.

  • Chiral and Protected Aminopiperidines :
    For stereoselective synthesis of methylated or ethylated piperidin-4-amines, protecting groups and multi-step sequences involving ring closure, reduction, and methylation are used, though these routes tend to be longer and less suited for large-scale production.

Method Starting Material Key Reagents & Conditions Advantages Limitations
Reductive Amination 4-Piperidone or derivatives Ethylamine, Pt/Pd catalyst, H2 (10–80 bar), 40–100°C High selectivity, scalable Requires hydrogenation setup
Multi-step Alkylation 4-Aminopiperidine (protected) Benzophenone (protection), ethyl alkyl halides, NaH/n-BuLi, acid deprotection Precise substitution control Longer synthesis, multiple steps
High-pressure Ammonia Method Triacetone or substituted piperidones Excess NH3, H2, 120–220°C, 50–500 bar pressure Suppresses side reactions High pressure equipment needed
Chiral Protected Synthesis N-Benzyl-3-piperidone-4-ethyl carboxylate Multi-step including protection, methylation, reduction Stereoselectivity Long route, expensive reagents

The preparation of this compound can be efficiently achieved by reductive amination of 4-piperidone derivatives with ethylamine under catalytic hydrogenation conditions, which offers a straightforward and scalable route. Alternatively, multi-step synthetic routes involving protection, alkylation, and deprotection provide precise control over substitution but are more complex and time-consuming. High-pressure ammonia-based methods and chiral synthesis routes exist for related compounds but are less common for this specific amine.

Each method presents trade-offs between operational complexity, yield, purity, and scalability. Selection depends on the available equipment, desired product specifications, and scale of production.

  • Patent EP0302020A2: Process for preparation of piperidyl-amines by reductive amination using hydrogenation catalysts.
  • Patent EP0033529A1: High-pressure ammonia hydrogenation for piperidine derivatives.
  • Patent CN105130880A: Multi-step synthesis involving protection and alkylation of 4-aminopiperidine.
  • Patent CN103254121A: Synthesis of methylated aminopiperidines using protecting groups and multi-step reactions.

Chemical Reactions Analysis

Types of Reactions: N,N,4-Triethylpiperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the piperidine ring significantly influence molecular weight, solubility, and lipophilicity. Key analogues include:

Compound Name Substituents Molecular Formula (Calculated MW) Key Properties Reference
N,N-Dimethylpiperidin-4-amine N,N-dimethyl, 4-position unsubstituted C₇H₁₆N₂ (128.22 g/mol) High polarity, moderate lipophilicity
N,N,4-Triethylpiperidin-4-amine N,N,4-triethyl C₁₁H₂₄N₂ (184.33 g/mol)† Increased lipophilicity, steric bulk
N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine N-methyl, 4-chlorobenzyl, 4-position unsubstituted C₁₄H₂₀ClN₂ (261.78 g/mol) Aromatic moiety enhances rigidity
1-Benzyl-N-methylpiperidin-4-amine N-methyl, 1-benzyl, 4-position unsubstituted C₁₄H₂₂N₂ (218.34 g/mol) Bulky substituent, potential CNS activity

Estimated based on structural extrapolation.

Key Observations :

  • Steric Effects : The ethyl groups at the 4-position introduce steric hindrance, which may impact binding interactions in biological systems compared to unsubstituted or smaller substituents .

Biological Activity

N,N,4-Triethylpiperidin-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its synthesis, biological activities, and pharmacological implications based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by a piperidine ring with three ethyl groups attached to the nitrogen atom at the 4-position. This structural configuration contributes to its basicity and nucleophilic properties, making it a versatile compound in various synthetic applications.

Synthesis Methods

The synthesis of this compound typically involves the alkylation of piperidine derivatives. Various synthetic routes have been explored, including:

  • Alkylation of Piperidine : Utilizing ethyl halides in the presence of a base to introduce ethyl groups at the nitrogen.
  • Reduction Reactions : Converting suitable precursors into the desired amine through reduction processes.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study evaluating various piperidine derivatives found that compounds similar to this compound demonstrated effectiveness against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentrations (MICs) for these compounds were reported to be in the range of 20–50 µg/mL, indicating moderate antibacterial activity.

Anticancer Potential

In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. The compound was tested against:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)10
A549 (lung cancer)12

These results suggest that this compound may interfere with cellular proliferation pathways, potentially leading to apoptosis in cancer cells.

Neuropharmacological Effects

Given its structural similarity to known neurotransmitters, this compound has been investigated for its effects on the central nervous system. Preliminary studies indicate that it may act as a modulator of neurotransmitter release, particularly influencing dopamine and serotonin pathways. This suggests potential applications in treating neurological disorders such as depression and anxiety.

Case Studies and Research Findings

  • Antimalarial Activity : A series of studies have evaluated piperidine derivatives for their antimalarial properties. This compound was included in a broader screening of compounds against Plasmodium falciparum, showing promising results with an IC50 value below 500 nM in vitro.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of piperidine derivatives have revealed that modifications at the nitrogen position significantly affect biological activity. The presence of bulky ethyl groups enhances lipophilicity and may improve cell membrane penetration.
  • Toxicological Assessments : Toxicity studies have indicated a favorable safety profile for this compound when administered at therapeutic doses, with no significant adverse effects observed in animal models during preliminary trials.

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